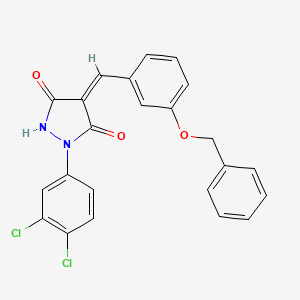
4-(3-(Benzyloxy)benzylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAS-00672722: is a small molecular drug with the chemical formula C23H16Cl2N2O3 . It is known for its inhibitory effects on proto-oncogene tyrosine-protein kinase ABL1 and proto-oncogene tyrosine-protein kinase SRC . This compound is primarily used as a discovery agent in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BAS-00672722 involves the reaction of 4-(3-(benzyloxy)benzylidene)-1-(3,4-dichlorophenyl)pyrazolidine-3,5-dione . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of BAS-00672722 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: BAS-00672722 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert BAS-00672722 into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
BAS-00672722 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
BAS-00672722 exerts its effects by inhibiting proto-oncogene tyrosine-protein kinase ABL1 and proto-oncogene tyrosine-protein kinase SRC . These kinases play crucial roles in cellular signaling, and their inhibition can disrupt various cellular processes, including cell proliferation and survival. The compound targets specific molecular pathways involved in these processes, leading to its therapeutic effects.
Comparison with Similar Compounds
- BAS-01373578
- BAS-0338872
- BAS-0338876
- BAS-09534324
Comparison: BAS-00672722 is unique due to its specific inhibitory effects on proto-oncogene tyrosine-protein kinase ABL1 and proto-oncogene tyrosine-protein kinase SRC . While similar compounds may also inhibit these kinases, BAS-00672722 has distinct structural features and potency that set it apart.
Properties
Molecular Formula |
C23H16Cl2N2O3 |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
(4Z)-1-(3,4-dichlorophenyl)-4-[(3-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C23H16Cl2N2O3/c24-20-10-9-17(13-21(20)25)27-23(29)19(22(28)26-27)12-16-7-4-8-18(11-16)30-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,26,28)/b19-12- |
InChI Key |
OSJPWEILZQFNPI-UNOMPAQXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C\3/C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















